molecular formula C10H11ClFNOS B12221029 1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine

1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine

Cat. No.: B12221029
M. Wt: 247.72 g/mol
InChI Key: GSRNZSWVNGHAFG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine is an organic compound that features both a thienyl and a furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of thiophene with fluorinating agents under controlled conditions.

    Formation of the Furyl Group: The furyl group is often synthesized from furfural or furfuryl alcohol through various chemical reactions.

    Coupling Reaction: The final step involves coupling the thienyl and furyl groups with a methanamine moiety, often using a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-thienyl)-n-methylmethanamine: Similar structure but lacks the furyl group.

    1-(2-Furyl)-n-(2-thienylmethyl)methanamine: Similar structure but with different positioning of the thienyl and furyl groups.

Uniqueness

1-(5-Fluoro-2-thienyl)-n-(2-furylmethyl)methanamine is unique due to the presence of both a fluorinated thienyl group and a furyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11ClFNOS

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H10FNOS.ClH/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8;/h1-5,12H,6-7H2;1H

InChI Key

GSRNZSWVNGHAFG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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